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Compound of Interest

Compound Name: Boceprevir Metabolite M15
CAS No.: 1351791-45-1
Cat. No.: B586244
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Executive Summary

Boceprevir (SCH 503034) is a first-in-class HCV NS3/4A protease inhibitor. Its metabolic
clearance is dual-pathway dependent: primarily via aldo-keto reductase (AKR) mediated
reduction to inactive metabolites (M28, M31), and secondarily via CYP3A4/5 mediated
oxidation.[1]

Metabolite M15 represents a major oxidative metabolite formed via the CYP3A4 pathway.
Unlike the reductive metabolites which retain the parent scaffold, M15 is a cleavage product
resulting from the oxidative dealkylation of the P1 warhead. Accurate elucidation of M15 is
pivotal for understanding the drug's termination of activity and potential drug-drug interaction
(DDI) liabilities.

Target Audience: DMPK Scientists, Structural Chemists, and Regulatory Affairs Professionals.

Metabolic Context & Chemical Identity

M15 is formed through the oxidative cleavage of the peptide bond between the P2
(dimethylcyclopropylproline) and P1 (cyclobutyl ketoamide) moieties.
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Analytical Strategy: The Elucidation Workflow

The identification of M15 follows a "Mass-First, NMR-Confirmation" workflow. The significant
mass loss (-153 Da) serves as the primary diagnostic flag.

Phase 1: LC-MS/MS Screening

o Objective: Detect drug-related components in human plasma/urine.

e Methodology: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., Q-
Exactive Orbitrap).

» Diagnostic Signal:
o Parent lon:

520.35

o M15 lon:

367.27

o Mass Shift:
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-153.08 Da. This specific loss corresponds to the 3-amino-4-cyclobutyl-2-oxobutanamide
(P1) residue.

Fragmentation Logic (MS/MS)

In the parent Boceprevir MS/MS spectrum, the P1 moiety is a labile fragment. In M15, the P1
signals are absent.

o Parent MS/MS: Shows fragments at

~367 (P4-P3-P2 core) and
~154 (P1 fragment).

e M15 MS/MS: The parent ion is the 367 core. Further fragmentation yields ions characteristic
of the tert-butyl urea (P4) and dimethylcyclopropylproline (P2).

Phase 2: Isolation & Enrichment

Since M15 is a downstream metabolite, isolation from biological matrices (urine/feces) or
incubation supernatants (liver microsomes) is required.

e Protocol: Solid Phase Extraction (SPE) followed by semi-preparative HPLC.
» Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Acetonitrile gradient.

e Why pH 5.0? Acidic pH suppresses ionization of the amide/urea nitrogens, improving
retention on C18 columns for better separation from the polar parent drug.

Phase 3: NMR Spectroscopy (Definitive Proof)

NMR provides the stereochemical confirmation that the P4-P3-P2 core remains intact and that
the P1 group is replaced by a primary amide.

e Solvent: DMSO-

or Methanol-
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» Key Signals:
o Absence of P1 Signals: Disappearance of the cyclobutyl methine and methylene protons (
1.5 - 2.5 ppm range specific to the cyclobutane ring).

o Primary Amide Protons: Appearance of broad singlet(s) for

(typically

6.8 - 7.5 ppm in DMSO), replacing the amide doublet of the P2-P1 linkage.

o Retention of Core: The characteristic gem-dimethyl signals of the cyclopropylproline (P2)
and the tert-butyl singlet (P4) remain unchanged.

Mechanism of Formation
The formation of M15 is a classic oxidative dealkylation catalyzed by CYP3A4.

e Hydroxylation: CYP3A4 hydroxylates the

-carbon of the P1 amide (the carbon connecting the P1 nitrogen to the rest of the P1 chain).

o Hemiaminal Collapse: The resulting hemiaminal is unstable and spontaneously collapses.

o Cleavage: The C-N bond breaks, releasing the P1 aldehyde/ketone fragment (which is
further metabolized) and leaving the primary amide (M15) on the P2 proline.

Visualization: Metabolic Pathway
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Figure 1: Metabolic pathway of Boceprevir showing the divergence between AKR-mediated

reduction and CYP-mediated oxidative cleavage to M15.

Detailed Experimental Protocols
Protocol A: LC-MSIMS Screening Conditions

This protocol validates the presence of M15 in a sample.
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Protocol B: Structural Decision Tree

Use this logic flow to confirm M15 identity against other potential metabolites (e.g., N-oxides).
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Figure 2: Decision tree for the structural confirmation of M15, distinguishing it from simple
oxidative metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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